N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide
Overview
Description
Scientific Research Applications
Prostaglandin E1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Used in the treatment of erectile dysfunction, peripheral vascular diseases, and maintaining ductus arteriosus patency in newborns.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Prostaglandin E1 can be synthesized through several synthetic routes. One common method involves the conversion of dihomo-γ-linolenic acid to prostaglandin E1 via a series of enzymatic reactions. This process includes the action of cyclooxygenase and specific prostaglandin synthases .
Industrial Production Methods
In industrial settings, prostaglandin E1 is often produced using biotechnological methods that involve the fermentation of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of prostaglandin E1 from precursor fatty acids .
Chemical Reactions Analysis
Types of Reactions
Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: Prostaglandin E1 can be oxidized to form prostaglandin E2 and other related compounds.
Reduction: Reduction reactions can convert prostaglandin E1 to prostaglandin F1α.
Substitution: Prostaglandin E1 can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed in substitution reactions.
Major Products Formed
Oxidation: Prostaglandin E2 and related compounds.
Reduction: Prostaglandin F1α.
Substitution: Various prostaglandin derivatives with modified functional groups.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Another member of the prostaglandin family with similar vasodilatory and anti-inflammatory properties.
Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.
Prostaglandin I2 (Prostacyclin): A potent vasodilator and inhibitor of platelet aggregation.
Uniqueness of Prostaglandin E1
Prostaglandin E1 is unique due to its specific receptor binding profile and its ability to maintain ductus arteriosus patency in newborns. It also has a distinct therapeutic application in the treatment of erectile dysfunction, which is not shared by other prostaglandins .
Properties
IUPAC Name |
N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEGZKZTVLXZFX-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436045 | |
Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170985-85-0 | |
Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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